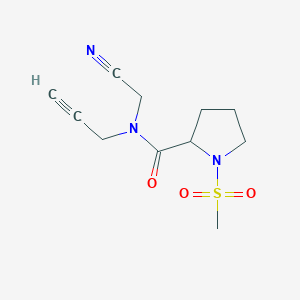
N-(cyanomethyl)-1-methanesulfonyl-N-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-1-methanesulfonyl-N-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is also known as CMMP and is a member of the pyrrolidine family of compounds. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMMP.
Mecanismo De Acción
The mechanism of action of CMMP involves its ability to selectively inhibit the activity of certain enzymes and proteins. CMMP acts as a competitive inhibitor of GSK-3β and PP2A by binding to the active site of these enzymes and preventing them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects, including changes in cell growth and division, apoptosis, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMMP are dependent on the specific enzymes and proteins that it inhibits. Inhibition of GSK-3β has been shown to result in decreased cell proliferation, increased apoptosis, and increased differentiation in several types of cancer cells. Inhibition of PP2A has been shown to result in increased cell proliferation and decreased apoptosis in some types of cancer cells. In addition, CMMP has been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CMMP in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to study the specific effects of inhibiting these targets without affecting other cellular processes. Another advantage of using CMMP is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of using CMMP is its relatively low solubility in water, which can make it difficult to administer in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research involving CMMP. One area of interest is in the development of CMMP-based therapeutics for the treatment of cancer and other diseases. Another area of interest is in the development of new synthetic methods for CMMP that could improve its solubility and other properties. Finally, further research is needed to fully understand the mechanism of action of CMMP and its potential applications in a variety of research fields.
Métodos De Síntesis
The synthesis of CMMP can be achieved through a multistep process involving the reaction of several different chemical compounds. The first step involves the reaction of propargylamine with 1,3-dibromopropane to form the intermediate compound 1-(prop-2-yn-1-yl)pyrrolidine. This intermediate is then reacted with methanesulfonyl chloride to form N-(methanesulfonyl)-1-(prop-2-yn-1-yl)pyrrolidine. The final step involves the reaction of this intermediate with cyanomethylamine to form the desired compound, N-(cyanomethyl)-1-methanesulfonyl-N-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide.
Aplicaciones Científicas De Investigación
CMMP has shown potential in a variety of research applications due to its ability to selectively inhibit the activity of certain enzymes and proteins. One area of research where CMMP has been studied is in the field of cancer research. CMMP has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the development of several types of cancer. In addition, CMMP has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of cell growth and division.
Propiedades
IUPAC Name |
N-(cyanomethyl)-1-methylsulfonyl-N-prop-2-ynylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-3-7-13(9-6-12)11(15)10-5-4-8-14(10)18(2,16)17/h1,10H,4-5,7-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNNRSCOBMOGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)N(CC#C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2556650.png)
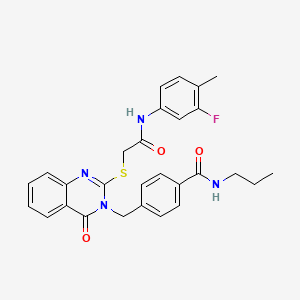
![2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile](/img/structure/B2556652.png)
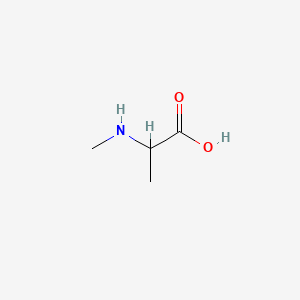
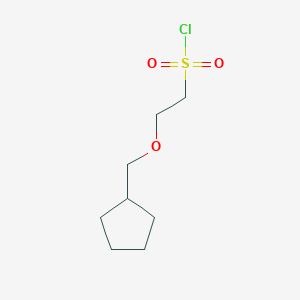
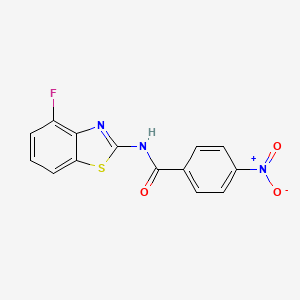
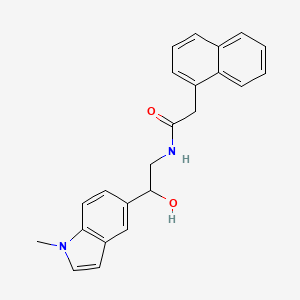

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide](/img/structure/B2556664.png)
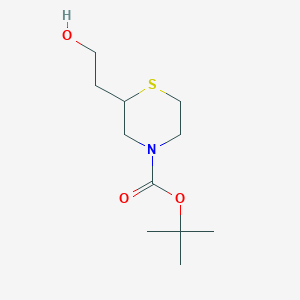
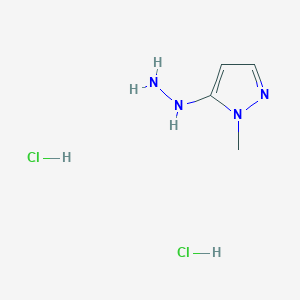
![(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2556668.png)
![8-[2-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2556670.png)
![2,3-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556672.png)